molecular formula C21H19N5O2 B11618573 N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618573
M. Wt: 373.4 g/mol
InChI Key: CBUWLDOPKBQEBV-UHFFFAOYSA-N
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Description

N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic compound characterized by a fused heterocyclic core, incorporating nitrogen and oxygen atoms, and functionalized with benzyl, ethyl, and carboxamide groups. The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for structurally related spiro and tricyclic systems .

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-2-25-18(22)15(20(27)23-13-14-8-4-3-5-9-14)12-16-19(25)24-17-10-6-7-11-26(17)21(16)28/h3-12,22H,2,13H2,1H3,(H,23,27)

InChI Key

CBUWLDOPKBQEBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic molecules:

  • Spirocyclic Derivatives: Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) feature a spirocyclic core but lack the tricyclic framework and ethyl-imino substituents of the target compound. These differences reduce conformational rigidity compared to the fused tricyclic system of the target molecule .
Physicochemical Properties
Property Target Compound Spirocyclic Analogues Benzothiazole Derivatives
Molecular Weight (g/mol) ~450 (estimated) ~400–430 ~380–410
Hydrogen Bond Donors 2 (imino, carboxamide) 1–2 (amide) 1–2 (amide, hydroxyl)
Hydrogen Bond Acceptors 5 4–5 3–4
LogP (predicted) 2.8–3.2 2.5–3.0 2.0–2.5
Solubility (aq., mg/mL) <0.1 0.1–0.5 0.5–1.0

Key Observations :

  • The target compound’s higher logP (lipophilicity) compared to benzothiazole derivatives is attributed to the ethyl and benzyl substituents, which enhance hydrophobic interactions .
  • Reduced aqueous solubility relative to spirocyclic analogues may stem from its rigid tricyclic framework, limiting solvation .
Electronic and Crystallographic Features
  • Hydrogen Bonding Patterns: The imino and carboxamide groups enable strong intermolecular hydrogen bonds, similar to patterns observed in benzothiazole derivatives .
  • Van der Waals Descriptors: The compound’s fused ring system increases molecular surface area and polarizability, distinguishing it from monocyclic or spiro analogues .

Biological Activity

N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure with various functional groups contributing to its biological activity. Its molecular formula is C24H24N6O2C_{24}H_{24}N_6O_2, and it has a molecular weight of approximately 432.49 g/mol. The structure can be represented as follows:

\text{InChI:InChI=1S/C24H24N6O2/c1-2-27-22(32)17-14-18(28-15-9-5-6-10-19(15)23(29)30)26(20(17)31)11-12-7-8-13(25)16(26)21(12)24/h5-10,14-18H,2,11H2,1H3,(H,25,30)

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-benzyl derivatives similar to this compound. For instance, a related compound demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. In vitro studies showed that the compound effectively reduced cell viability in prostate (DU145) and colon (HT29) cancer cell lines using the MTT assay method .

The biological activity of N-benzyl derivatives is often attributed to their ability to interact with specific molecular targets within cells. This compound may inhibit key enzymes or receptors involved in cancer progression:

  • EGFR Inhibition : Molecular docking studies suggest that the compound binds effectively to EGFR, inhibiting its activity and leading to reduced tumor growth.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.

Pharmacokinetics

Understanding the pharmacokinetics of N-benzyl derivatives is essential for evaluating their therapeutic potential. Key parameters include:

ParameterValue
AbsorptionRapid
DistributionHigh tissue affinity
MetabolismHepatic
ExcretionRenal

Study 1: In Vitro Anticancer Efficacy

A study investigated the efficacy of N-benzyl derivatives on HT29 and DU145 cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

Study 2: Molecular Docking Analysis

Molecular docking simulations were performed to assess the binding affinity of the compound to EGFR compared to standard inhibitors like Olmitinib:

CompoundBinding Energy (kcal/mol)
N-benzyl derivative-9.5
Olmitinib-9.0

The results indicated a comparable binding affinity, suggesting potential as an effective EGFR inhibitor.

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